3-Acetil-1-metilpirrol

Descripción general

Descripción

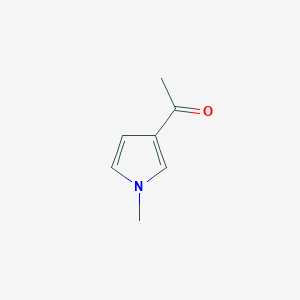

3-Acetyl-1-methylpyrrole is a chemical compound that belongs to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is notable for its applications in synthetic chemistry, particularly in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of 3-Acetyl-1-methylpyrrole involves chemical reactions that introduce acetyl and methyl groups into the pyrrole molecule. One method for synthesizing 3,3'-bipyrroles highlights the versatility of pyrrole derivatives in organic synthesis, employing double Michael addition reactions (Dey et al., 2008). Another approach involves ring transformation of 2-chloro-2-acetimidoylbutyrolactones, demonstrating the compound's utility in creating pyrrole carboxylates (Kesteleyn et al., 1999).

Molecular Structure Analysis

The molecular structure of 3-Acetyl-1-methylpyrrole derivatives has been studied extensively, revealing insights into their stability and reactivity. For example, the rotational deviation of the 3-acetyl group from the cyclic tetrapyrrole plane affects the conjugation and electronic properties of the molecule (Tamiaki et al., 2008).

Chemical Reactions and Properties

3-Acetyl-1-methylpyrrole participates in various chemical reactions, highlighting its reactivity and potential for further functionalization. Acetylation and formylation reactions, for instance, demonstrate the compound's versatility in organic synthesis (Gotov et al., 1999). Additionally, its involvement in electrochemical synthesis, as seen in the formation of polypyrrole films, showcases its applicability in materials science (Pringle et al., 2004).

Physical Properties Analysis

The physical properties of 3-Acetyl-1-methylpyrrole, including its calorimetric and computational study, have been detailed, providing insight into its stability and thermodynamic properties. The enthalpies of formation, both in the condensed and gas phases, were measured, highlighting the compound's thermodynamic stability (Ribeiro da Silva et al., 2010).

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

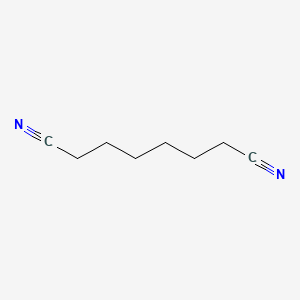

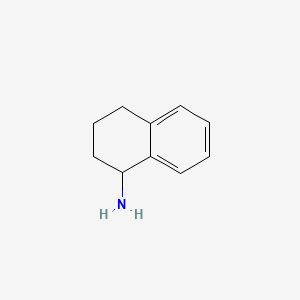

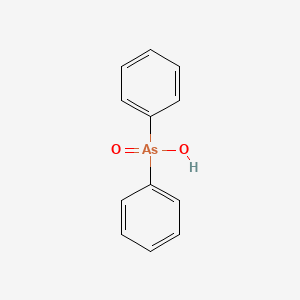

Se evaluó una serie de calconas a base de pirrol, sintetizadas a través de la condensación de Claisen-Schmidt catalizada por bases de 2-acetil-1-metilpirrol con derivados de 5-(aril)furfural, por sus efectos antimicrobianos in vitro sobre bacterias patógenas y especies de Candida {svg_1}. Algunos de estos compuestos mostraron una notable actividad anticandidal contra Candida parapsilosis {svg_2}.

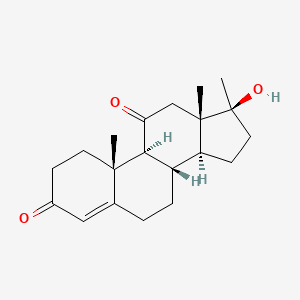

Citotoxicidad y Genotoxicidad

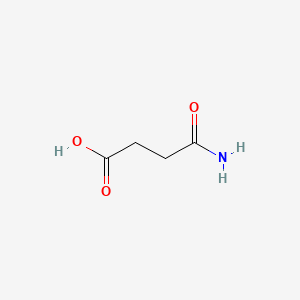

También se evaluaron los efectos citotóxicos y genotóxicos de la misma serie de calconas a base de pirrol {svg_3}. El ensayo de bioluminiscencia de ATP indicó que la actividad antifúngica de algunos compuestos contra C. krusei fue significativamente mayor que la de otros compuestos y el fármaco de referencia (ketoconazol). El análisis de citometría de flujo reveló que el porcentaje de células muertas tratadas con algunos compuestos fue mayor que el de las tratadas con otras y con ketoconazol {svg_4}.

Actividad Anticancerígena

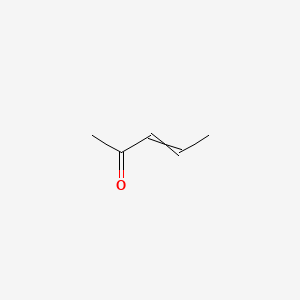

Algunos compuestos, como la 1-(1-metil-1H-pirrol-2-il)-3-(5-(2-nitrofenil)furan-2-il)prop-2-en-1-ona, mostraron actividad anticancerígena selectiva contra la línea celular HepG2 {svg_5}.

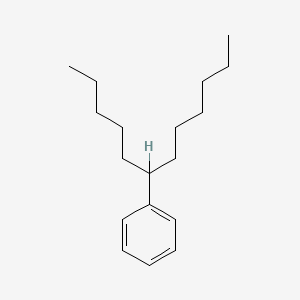

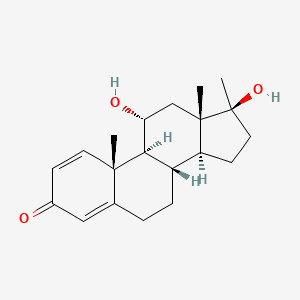

Entalpía de Formación

Se ha estudiado la entalpía de formación del 3-acetil-1-metilpirrol en las fases condensada y gaseosa {svg_6}.

Safety and Hazards

3-Acetyl-1-methylpyrrole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Mecanismo De Acción

Mode of Action

As an organic synthesis intermediate, it’s likely to interact with various other compounds to form new substances .

Pharmacokinetics

Its physical properties such as boiling point (148-150 °c/15 mmhg) and density (1.038 g/mL at 25 °C) can influence its bioavailability.

Result of Action

As an intermediate in organic synthesis, its primary role is likely to contribute to the formation of other organic compounds .

Propiedades

IUPAC Name |

1-(1-methylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYIVZGXCXFXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335147 | |

| Record name | 3-Acetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

932-62-7 | |

| Record name | 3-Acetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the thermodynamic stability difference between 2-acetyl-1-methylpyrrole and 3-acetyl-1-methylpyrrole?

A: According to computational studies using high-level ab initio molecular orbital calculations at the G3(MP2)//B3LYP level, 2-acetyl-1-methylpyrrole is thermodynamically more stable than the 3-acetyl-1-methylpyrrole isomer. [] This difference in stability is further supported by experimental data obtained from measuring enthalpies of formation. []

Q2: How does the structure of 3-acetyl-1-methylpyrrole influence its reactivity?

A: The presence of the acetyl group at the 3-position of the 1-methylpyrrole ring influences the reactivity of the molecule. For instance, 3-acetyl-1-methylpyrrole can undergo reactions via its enolate ion, enabling alkylation reactions with iodoarenes and neopentyl iodides through the SRN1 mechanism. []

Q3: Can you describe a method for synthesizing 3-acetyl-1-methylpyrrole?

A: While the provided abstracts don't detail the specific synthesis of 3-acetyl-1-methylpyrrole, they allude to its use as a product in other reactions. For example, one study describes the formation of 3-butyroyl-1-methylpyrrole, a related compound, through the photochemical reaction of 1-methylpyrrole with butyraldehyde. [] This suggests potential synthetic routes involving similar reactions, possibly with variations in the aldehyde used.

Q4: Has 3-acetyl-1-methylpyrrole been identified in natural sources?

A: Research indicates that 3-acetyl-1-methylpyrrole was detected in roasted coffee beans of the "Millennium" (H10®) variety using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). [] This suggests its potential presence as a volatile compound in other natural sources as well.

Q5: What analytical techniques are used to characterize 3-acetyl-1-methylpyrrole?

A5: Several analytical techniques have been employed in the study of 3-acetyl-1-methylpyrrole. These include:

- Static bomb combustion calorimetry: This method was used to determine the standard molar enthalpy of combustion, a key thermodynamic property. []

- High-temperature Calvet microcalorimetry: This technique was used to obtain the standard molar enthalpy of vaporization, another important thermodynamic parameter. []

- HS-SPME-GC-MS: This method was used for the identification of 3-acetyl-1-methylpyrrole in the volatile fraction of roasted coffee beans. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.